molecular formula C11H13N3OS B1369179 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915923-06-7

5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1369179
CAS RN: 915923-06-7
M. Wt: 235.31 g/mol
InChI Key: PMBYIFQKPOWPDW-UHFFFAOYSA-N
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Description

5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, also known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Herbicide Development

The compound has potential applications in the development of herbicides. Its structural similarity to compounds with known herbicidal activity, such as those containing the phenoxyethylammonium group, suggests it could be effective in controlling weed growth. Research has shown that variations in the substitution of the phenoxyethylammonium group can significantly affect herbicidal activity .

Material Science

This compound could be used in material science, particularly in the synthesis of novel ionic liquids. Ionic liquids have a wide range of applications due to their unique properties such as low volatility and high thermal stability. They are used in various fields, from chemical synthesis to electrochemical processes .

Biopolymer Solvent Development

The structure of “5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine” suggests it could be useful in the design of new solvents for biopolymers. This is particularly relevant for the dissolution of cellulose or the extraction of lignin from biomass, which are critical steps in the production of biofuels and biodegradable materials .

properties

IUPAC Name

5-[2-(3-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8-3-2-4-9(7-8)15-6-5-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBYIFQKPOWPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589701
Record name 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

CAS RN

915923-06-7
Record name 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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